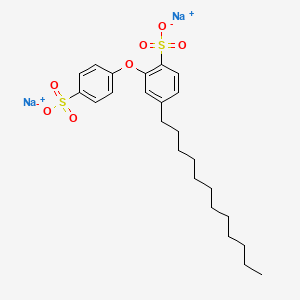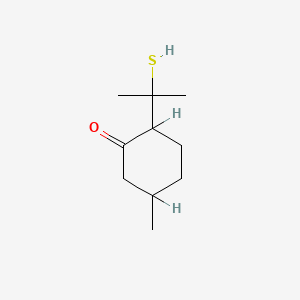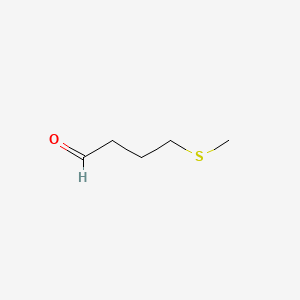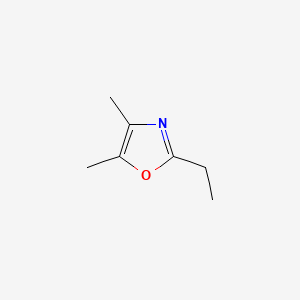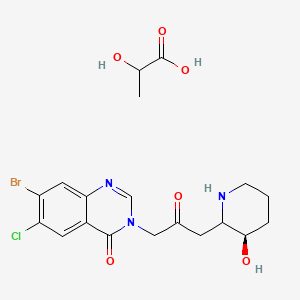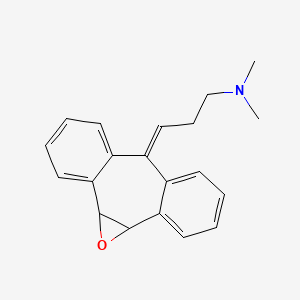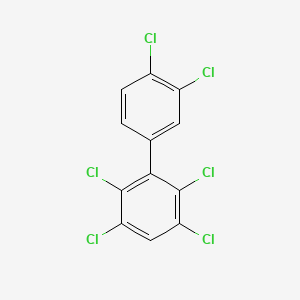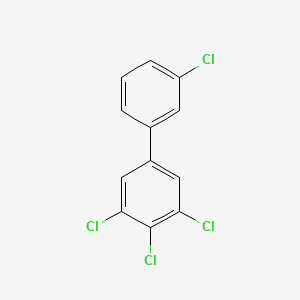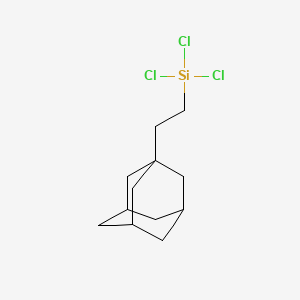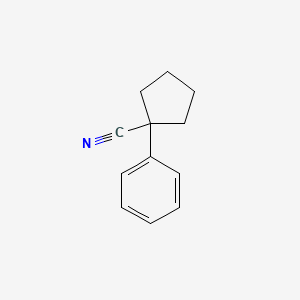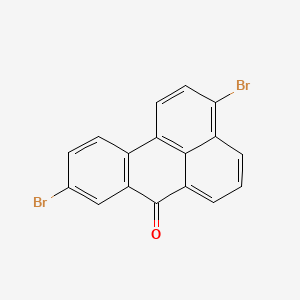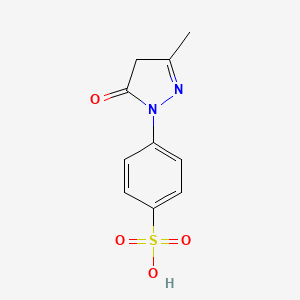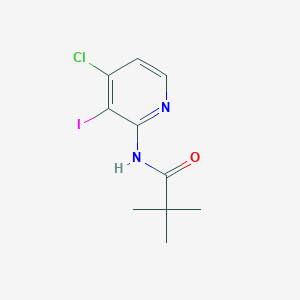
N-(4-chloro-3-iodopyridin-2-yl)pivalamide
説明
Facile Synthesis and Structural Analysis
The synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved through a reaction involving pivaloyl isothiocyanate and 4-aminoacetophenone under inert refluxing conditions in dry acetone. The structure of the synthesized compound was confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and FT-IR, as well as single crystal assays .
Biological Evaluation and Molecular Modeling
The biological activity of the synthesized compound was evaluated against various enzymes, showing significant inhibition activity, particularly against acetyl cholinesterase (AChE) and butyl cholinesterase (BChE). Theoretical calculations using density functional theory (DFT) supported the experimental findings, indicating a smaller HOMO/LUMO energy gap which correlates with the molecule's reactivity. Molecular docking studies further demonstrated the compound's potential as a multitarget-directed ligand with strong binding energies to AChE and BChE .
Molecular Structure and Intermolecular Interactions
The crystal structure analysis revealed an intramolecular N—H···O hydrogen bond forming a S(6) ring motif. Intermolecular N—H···O interactions were observed, contributing to the structural stabilization of the crystal. Hirshfeld surface analysis highlighted the significance of H···O and H···N/N···H interactions in the crystal packing .
Synthesis Optimization of Related Compounds
While not directly related to N-(4-chloro-3-iodopyridin-2-yl)pivalamide, other research has focused on optimizing the synthesis of similar compounds. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was optimized by investigating reaction conditions, leading to a high yield and purity of the target product . Additionally, the lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide was studied using in situ monitoring methods to gain insights into the reaction mechanism and optimize conditions .
Novel Functionalized Quinazoline Entities
The synthesis of 4-chloro-7-methoxy-6-pivalamidoquinazoline was achieved through a multi-step process starting from 4-methoxybenzoic acid. This functionalized quinazoline entity has the potential for modification with active moieties for antitumor activities .
Synthesis and Crystal Structure of Related Compounds
The synthesis of (Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene) Pivalamide was carried out through base-catalyzed cyclization, with its structure confirmed by spectroscopic analysis and single crystal X-ray diffraction .
Spectral Properties of Novel Compounds
N-(antipyrin-4-yl)-coumarin-3-carboxamide was synthesized using traditional heating or solvent-free grinding methods. Its optical properties were characterized, showing distinct absorption and emission wavelengths in different solvents .
科学的研究の応用
Hydrolysis Methods
- Pivalamide Hydrolysis : A study by Bavetsias, Henderson, and McDonald (2004) explored a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This method was applied to various pivalamido groups, including those in 2-pivalamido-3H-pyrimidin-4-ones, to afford the corresponding amine (Bavetsias, Henderson, & McDonald, 2004).
Chemical Synthesis and Modification
Synthesis of N-Substituted Nicotinamides : Research by Yu et al. (2008) found that N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide and its analogs were effective in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This study highlights the potential application of modified pivalamides in medicinal chemistry (Yu et al., 2008).
Aminocarbonylation of Nitrogen-Containing Iodo-Heteroaromatics : Takács et al. (2007) explored the synthesis of N-substituted nicotinamides, including applications in medicinal chemistry. Their work involved palladium-catalyzed aminocarbonylation using different primary and secondary amines (Takács, Jakab, Petz, & Kollár, 2007).
Biological Applications
Antibacterial Evaluation : Al-Romaizan (2019) studied the behavior of N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)-pivalamide, showing its strong nucleophilic behavior. This compound, upon further chemical reactions, showed significant antibacterial activity against various bacteria (Al-Romaizan, 2019).
Synthesis of 1,7-Naphthyridines : Kobayashi et al. (2010) developed a method for synthesizing 2,4,8-trisubstituted 1,7-naphthyridines. They utilized (4-lithiopyridin-3-yl)pivalamide, demonstrating an application in the synthesis of complex heterocyclic compounds (Kobayashi, Kozuki, Fukamachi, & Konishi, 2010).
Photophysical Properties
- Photochemical Properties of Amidate-Bridged Pt(bpy) Dimers : Hirahara, Masaoka, and Sakai (2011) explored the photochemical properties of amidate-bridged Pt(bpy) dimers tethered to Ru(bpy)3(2+) derivatives. Their study included pivalamidate and demonstrated the influence of molecular structure on photochemical behavior (Hirahara, Masaoka, & Sakai, 2011).
Safety And Hazards
“N-(4-chloro-3-iodopyridin-2-yl)pivalamide” is classified as Acute toxicity, Oral (Category 4), H302 . This means it is harmful if swallowed. The substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .
特性
IUPAC Name |
N-(4-chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIUSHNLFZWBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640068 | |
| Record name | N-(4-Chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-iodopyridin-2-yl)pivalamide | |
CAS RN |
898561-61-0 | |
| Record name | N-(4-Chloro-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898561-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



